

Application Notes and Protocols for UV Cross-linking using PrDiAzK

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Compound of Interest

Compound Name: PrDiAzK

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Introduction

This document provides a detailed protocol for the application of **PrDiAzK** (Propargyl-diazirine-lysine), a bifunctional noncanonical amino acid, in UV-induced protein cross-linking studies.

PrDiAzK is a powerful tool for capturing protein-protein interactions (PPIs) in living cells. It features a diazirine moiety for UV-inducible covalent cross-linking and a terminal alkyne group for subsequent bioorthogonal ligation, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry"^{[1][2]}. This allows for the enrichment and identification of cross-linked protein complexes, making it an invaluable technique for studying transient or weak interactions within cellular signaling pathways.^{[1][2]}

The diazirine group on the **PrDiAzK** side chain is activated by UV light in the 350-370 nm range, generating a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, effectively "trapping" interacting proteins. The alkyne handle provides a means to attach reporter tags, such as biotin or fluorescent dyes, for visualization and affinity purification of the cross-linked complexes.

Key Features of PrDiAzK

- **Site-specific incorporation:** **PrDiAzK** can be genetically encoded into a protein of interest at a specific site by amber codon suppression, providing precise control over the location of the cross-linker.

- Bifunctionality: The diazirine and alkyne groups enable both covalent capture of interacting partners and subsequent enrichment and analysis.
- Temporal control: UV activation allows for precise temporal control of the cross-linking reaction, enabling the study of dynamic interactions.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a UV cross-linking experiment using **PrDiAzK**. Optimal conditions may vary depending on the specific protein of interest and cellular context.

Parameter	Value	Reference
PrDiAzK concentration for cell culture	100 - 250 μ M	[3]
UV Cross-linking Wavelength	365 nm	[3]
UV Light Source	High-intensity LED lamp	[4]
UV Irradiation Time	1 - 5 minutes	[4]
UV Irradiation Distance	5 cm	[4]
Click Chemistry Reagents		
Biotin-Azide	50 μ M	
CuSO ₄	1 mM	
THPTA	5 mM	
Sodium Ascorbate	10 mM	
Protein Kinase D2 (PKD2) Interacting Proteins Identified by PrDiAzK Cross-linking		
Glycogen synthase kinase-3 beta (GSK3B)	Identified	[5][6]
14-3-3 protein gamma (YWHAG)	Identified	[5][6]
Protein phosphatase 2A subunit B (PPP2R2A)	Identified	[5][6]
Arp2/3 complex subunit 1B (ARPC1B)	Identified	[5][6]
Arp2/3 complex subunit 2 (ARPC2)	Identified	[5][6]
Arp2/3 complex subunit 3 (ARPC3)	Identified	[5][6]

Arp2/3 complex subunit 4 (ARPC4)	Identified	[5] [6]
Arp2/3 complex subunit 5 (ARPC5)	Identified	[5] [6]
Actin-related protein 2 (ACTR2)	Identified	[5] [6]
Actin-related protein 3 (ACTR3)	Identified	[5] [6]

Experimental Protocols

Site-Specific Incorporation of PrDiAzK into a Protein of Interest (POI) in Mammalian Cells

This protocol describes the incorporation of **PrDiAzK** into a target protein using the amber suppression methodology.

Materials:

- Mammalian expression vector for the POI with an amber stop codon (TAG) at the desired incorporation site.
- Mammalian expression vector for the orthogonal aminoacyl-tRNA synthetase/tRNA pair for **PrDiAzK** (e.g., PylRS/tRNAPyl).
- HEK293T cells (or other suitable mammalian cell line).
- DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- **PrDiAzK** solution (100 mM stock in 0.1 M NaOH).
- Transfection reagent (e.g., Lipofectamine 3000).
- Phosphate-buffered saline (PBS).

Procedure:

- Cell Seeding: Seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Co-transfect the cells with the POI-TAG expression vector and the synthetase/tRNA vector using your preferred transfection reagent according to the manufacturer's instructions.
- Addition of **PrDiAzK**: 6 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and a final concentration of 100-250 μ M **PrDiAzK**.
- Incubation: Incubate the cells for 48-72 hours to allow for protein expression and incorporation of **PrDiAzK**.
- Verification of Incorporation (Optional): Harvest a small aliquot of cells, lyse them, and perform a western blot analysis to confirm the expression of the full-length POI.

In-Cell UV Cross-linking

This protocol describes the procedure for covalently cross-linking the **PrDiAzK**-containing protein to its interacting partners within living cells.

Materials:

- Cells expressing the **PrDiAzK**-containing POI.
- Ice-cold PBS.
- 365 nm UV lamp.

Procedure:

- Cell Preparation: Gently wash the cells twice with ice-cold PBS to remove the culture medium.
- UV Irradiation: Place the cell culture dish on ice and irradiate with a 365 nm UV lamp for 1-5 minutes at a distance of approximately 5 cm. The optimal irradiation time should be determined empirically for each specific protein and interaction.

- **Harvesting:** Immediately after irradiation, harvest the cells by scraping them into ice-cold PBS.
- **Cell Pelleting:** Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further processing.

Cell Lysis and Protein Extraction

This protocol describes the lysis of cells and extraction of proteins for subsequent analysis.

Materials:

- Cell pellet from the UV cross-linking step.
- Lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
- Sonicator.

Procedure:

- **Cell Lysis:** Resuspend the cell pellet in ice-cold lysis buffer.
- **Sonication:** Sonicate the cell lysate on ice to ensure complete lysis and to shear cellular DNA.
- **Clarification:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- **Collect Supernatant:** Carefully transfer the supernatant containing the soluble protein fraction to a new pre-chilled tube.

Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes the labeling of the **PrDiAzK**-alkyne group with a biotin-azide tag for affinity purification.

Materials:

- Clarified cell lysate.
- Biotin-azide solution (10 mM stock in DMSO).
- Copper(II) sulfate (CuSO_4) solution (50 mM stock in water).
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM stock in water).
- Sodium ascorbate solution (1 M stock in water, freshly prepared).

Procedure:

- Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, prepare the click chemistry reaction mix by adding the following components in order:
 - Cell lysate (containing the **PrDiAzK-POI**)
 - Biotin-azide to a final concentration of 50 μM .
 - CuSO_4 to a final concentration of 1 mM.
 - THPTA to a final concentration of 5 mM.
- Initiate Reaction: Add sodium ascorbate to a final concentration of 10 mM to initiate the click reaction.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

Affinity Purification of Cross-linked Complexes

This protocol describes the enrichment of biotin-labeled, cross-linked protein complexes using streptavidin-coated magnetic beads.

Materials:

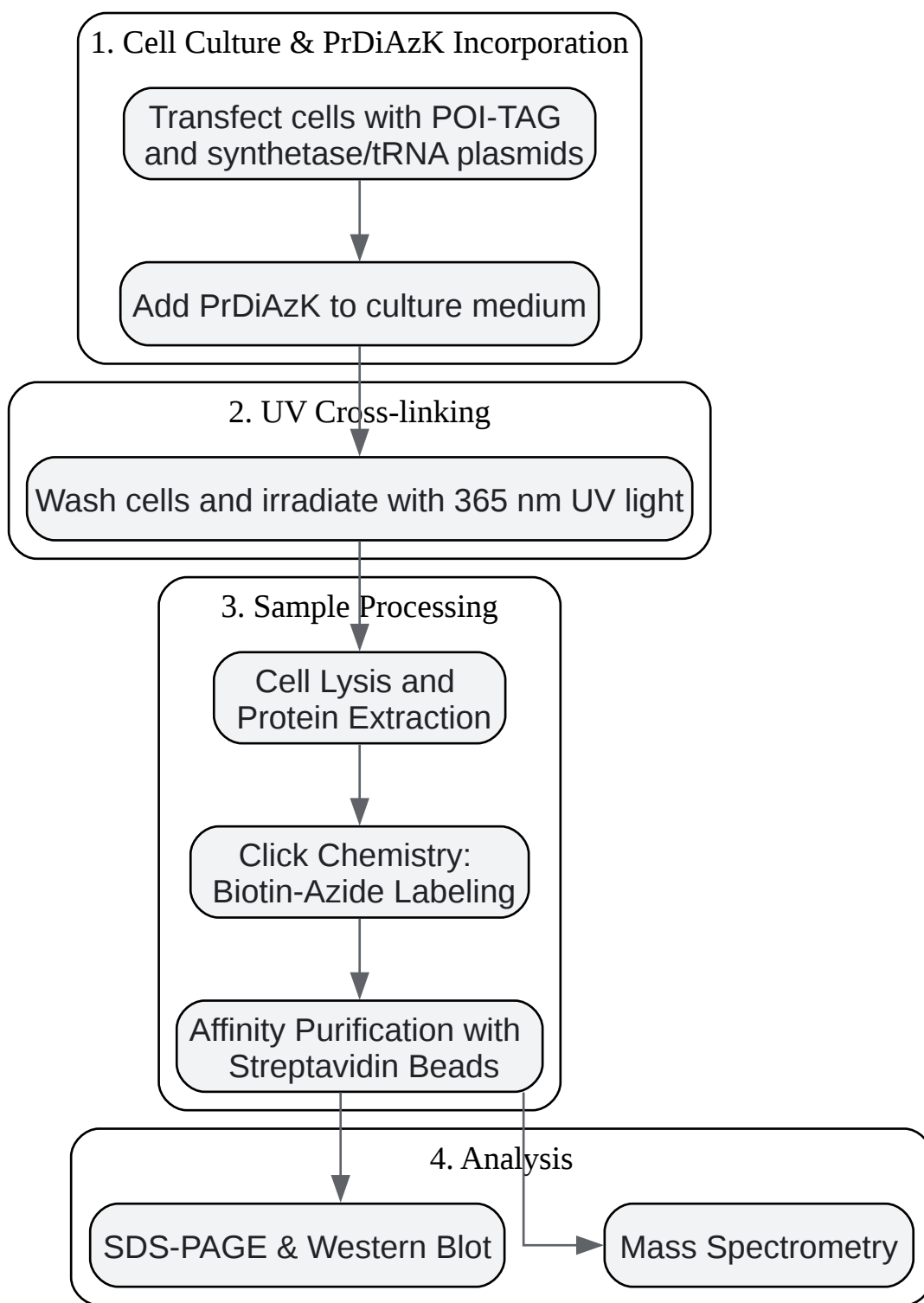
- Click-reacted cell lysate.
- Streptavidin-coated magnetic beads.

- Wash buffer (e.g., PBS with 0.1% Tween-20).
- Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5).

Procedure:

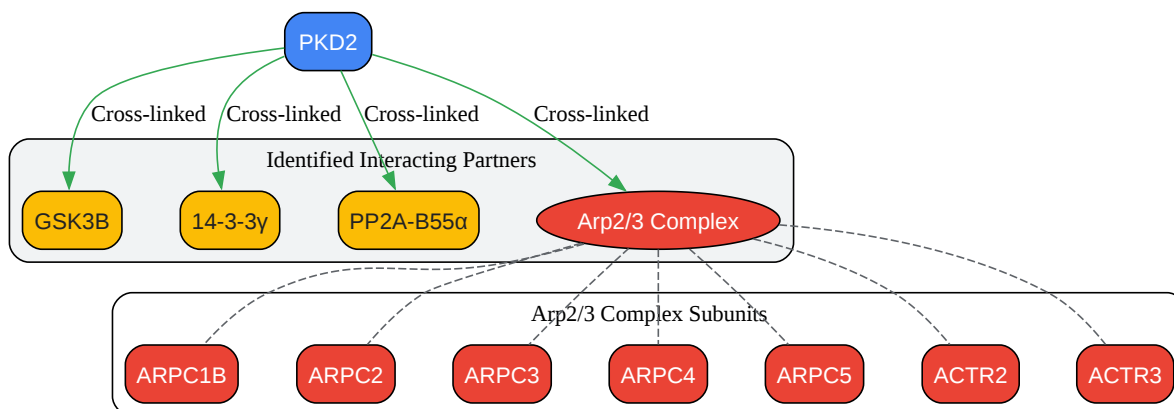
- **Bead Equilibration:** Wash the streptavidin-coated magnetic beads three times with wash buffer.
- **Binding:** Add the click-reacted cell lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation.
- **Washing:** Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer (at least 5 times) to remove non-specifically bound proteins.
- **Elution:** Elute the bound protein complexes from the beads by incubating with elution buffer for 10 minutes at 95°C.
- **Analysis:** The eluted protein complexes are now ready for analysis by SDS-PAGE, western blotting, or mass spectrometry.

Visualizations



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Caption: Experimental workflow for **PrDiAzK**-based UV cross-linking.



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Caption: Protein Kinase D2 (PKD2) interaction network identified by **PrDiAzK**.

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